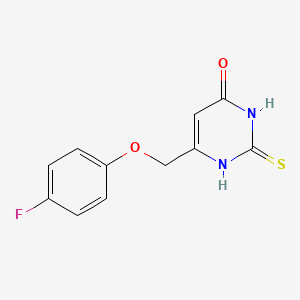

6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Overview

Description

The compound “6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a thioxo group at the 2-position and a fluorophenoxy methyl group at the 6-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the thioxo group, and the fluorophenoxy methyl group. The fluorine atom in the fluorophenoxy group would likely be electronegative, pulling electron density towards itself and away from the rest of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its boiling and melting points. The thioxo group could also influence the compound’s reactivity .Scientific Research Applications

Synthesis of Derivatives

The compound has been utilized as a precursor for the synthesis of various derivatives with potential therapeutic applications. Notably, the synthesis of 5-[2-(phenoxy)ethyl] derivatives of 6-methyl-2-thioxo- and 2-imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one, achieved through condensation of corresponding ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine, has been reported. These derivatives are of interest due to their structural similarity and potential for biological activity (Novikov, Ozerov, & Sim, 2005).

Antitumor Activity

The compound's structural framework serves as a scaffold for synthesizing novel derivatives with antitumor activities. A study highlighted the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activities against several human cancer cell lines. The study underscores the versatility of the thioxo-dihydropyrimidinone scaffold in generating biologically active molecules (Hafez & El-Gazzar, 2017).

Synthesis of Bioactive Derivatives

Further applications include the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their esters. These compounds have been evaluated for local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities, indicating the compound’s utility in developing pharmacologically relevant molecules (Ranise et al., 1997).

Novel Compounds for Variola Virus

Innovative derivatives synthesized from environmentally friendly starting materials have shown promise as alternatives to FDA-approved drugs for treating variola virus. These compounds' binding motifs and drug-like properties were investigated, demonstrating significant potential for therapeutic applications (Gerçek, Jumamyradova, & Senturk, 2022).

Antimicrobial and Enzyme Assay

The compound has been employed in the synthesis of chromone-pyrimidine coupled derivatives, showing significant antimicrobial activity. Further, an enzyme assay study alongside a molecular docking study provided insights into the binding interactions and modes of action of these derivatives, indicating their potential as antimicrobial agents (Tiwari et al., 2018).

Future Directions

properties

IUPAC Name |

6-[(4-fluorophenoxy)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-7-1-3-9(4-2-7)16-6-8-5-10(15)14-11(17)13-8/h1-5H,6H2,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBLAHQUZWHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=O)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)

![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)